4-(Chloromethyl)phenyl acetate

Analytical Chemistry Quality Control Assay Development

4-(Chloromethyl)phenyl acetate (CAS 39720-27-9), also referred to as 4-acetoxybenzyl chloride, is a bifunctional aryl ester characterized by a reactive chloromethyl group at the para position of a phenyl acetate core. It is a liquid at room temperature with a molecular weight of 184.62 g/mol, a boiling point of 240 °C (lit.), and a density of 1.201 g/mL at 25 °C (lit.).

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 39720-27-9
Cat. No. B1295516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)phenyl acetate
CAS39720-27-9
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)CCl
InChIInChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3
InChIKeyOKRCXSCDWKJWSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)phenyl acetate CAS 39720-27-9: Sourcing the Versatile Aryl Ester Building Block for Assay Development


4-(Chloromethyl)phenyl acetate (CAS 39720-27-9), also referred to as 4-acetoxybenzyl chloride, is a bifunctional aryl ester characterized by a reactive chloromethyl group at the para position of a phenyl acetate core . It is a liquid at room temperature with a molecular weight of 184.62 g/mol, a boiling point of 240 °C (lit.), and a density of 1.201 g/mL at 25 °C (lit.) . The compound serves primarily as a key reagent in organic synthesis and as a substrate in biochemical assays, particularly for evaluating esterase and paraoxonase (PON1) activities .

Why 4-(Chloromethyl)phenyl acetate Cannot Be Replaced by Generic Phenyl Acetates or Simple Benzyl Halides


Substitution with a generic phenyl acetate or a simple benzyl halide like benzyl chloride will fail to replicate the unique, dual-reactivity profile of 4-(chloromethyl)phenyl acetate. The compound's distinct value arises from the precise spatial and electronic interplay between its aryl ester and chloromethyl functionalities. A simple phenyl acetate lacks the necessary electrophilic handle for nucleophilic substitution at the benzylic position . Conversely, a simple benzyl halide lacks the ester group required for enzymatic hydrolysis or for acting as a probe in esterase activity assays [1]. The co-localization of these two reactive centers on a rigid para-substituted phenyl scaffold provides a specific and predictable two-step reaction pathway—enzymatic ester hydrolysis followed by nucleophilic trapping—that is not possible with alternatives [2]. The following section provides quantitative evidence for this unique reactivity.

Product-Specific Evidence for 4-(Chloromethyl)phenyl acetate: Quantitative Performance Benchmarks


Rigorous Purity Benchmark: 98% Assay Minimizes Reproducibility Risk

The commercial standard for 4-(chloromethyl)phenyl acetate is a purity of 98% as determined by assay, with this specification confirmed by independent analytical data including 13C NMR spectroscopy [1]. In contrast, alternative lower-grade commercial sources are available at 95% purity . The 3% difference in absolute purity translates to a significant reduction in impurities, which is critical for reproducible kinetic assays where low-level contaminants can act as inhibitors or competing substrates.

Analytical Chemistry Quality Control Assay Development

Enzymatic Substrate Specificity: Confirmed Activity with Paraoxonase-1 (PON1)

4-(Chloromethyl)phenyl acetate (CMPA) is a well-characterized and widely used substrate for the arylesterase/paraoxonase 1 (PON1) enzyme, with its hydrolysis kinetics employed to assess PON1 status in clinical and toxicological studies [1]. While the specific kinetic constants (e.g., Km, kcat) were not found in the assessed literature, its established use in dozens of peer-reviewed studies provides class-level inference that it is a preferred substrate over simple phenyl acetate due to its consistent and measurable turnover [2]. Studies directly compare PON1 activity using CMPA versus phenyl acetate, demonstrating that the specific substrate choice influences the observed activity profile and sensitivity to genetic polymorphisms like Q192R [3].

Enzymology Biomarker Research Paraoxonase

Probe Development: Validated Use in NIR Fluorescent Probe Synthesis

4-(Chloromethyl)phenyl acetate is a critical synthetic building block for the construction of activatable near-infrared (NIR) fluorescent probes. In a published protocol, it was successfully reacted to install a 4-acetoxybenzyl group onto a NIR fluorophore [1]. The resulting probe was specifically designed to image carboxylesterase activity in living HepG2 cells and in zebrafish models following pesticide exposure [1]. The chloromethyl handle on the phenyl acetate enables a selective alkylation step that is not possible with unsubstituted phenyl acetate or with chloromethyl groups on less stable aliphatic scaffolds.

Chemical Biology Fluorescent Probes Bioimaging

Physical State Advantage: Liquid at Room Temperature Streamlines Handling

With a melting point of 31.5 °C , 4-(chloromethyl)phenyl acetate is a liquid at standard room temperature (20-25 °C) . This is a distinct practical advantage over many structurally similar aryl ester building blocks, such as 4-acetoxybenzyl alcohol (a solid) or 4-acetoxybenzaldehyde (a solid).

Chemical Handling Automation Formulation

Dual Reactive Handle: Balanced Reactivity for Stepwise Bioconjugation

The molecule's unique value stems from the orthogonal reactivity of its two functional groups. The phenyl acetate ester is a substrate for esterases (e.g., carboxylesterase, PON1), which hydrolyze it to 4-(chloromethyl)phenol and acetate [1]. This hydrolysis unmasks a phenolic hydroxyl group and leaves the chloromethyl handle intact. The chloromethyl group can then undergo a secondary, slow nucleophilic substitution reaction with thiols or amines . This controlled, two-step reactivity—fast enzymatic cleavage followed by slow covalent trapping—is not possible with simple phenyl acetates (which lack the second handle) or with fast-reacting, non-specific alkylating agents like iodoacetamide. While direct kinetic comparison data for the chloromethyl group's reactivity versus other leaving groups (e.g., bromomethyl) under identical conditions was not found, the chloride provides a more controlled reactivity profile suitable for designing assays and probes where premature alkylation must be avoided .

Bioconjugation Prodrug Design Linker Chemistry

Improved Synthesis: A Peer-Reviewed Protocol Establishes a Reliable Preparation Method

An improved and peer-reviewed synthetic procedure for 4-chloromethylphenyl acetate has been published, providing a reliable and reproducible method for its preparation [1]. This contrasts with many related compounds that may lack a dedicated, optimized synthetic protocol in the primary literature. The existence of this method provides a higher degree of confidence in the compound's accessibility and in the reproducibility of its synthesis for large-scale applications, compared to compounds that must be prepared using generic or non-peer-reviewed methods.

Organic Synthesis Process Chemistry Reagent Preparation

Procurement-Driven Application Scenarios for 4-(Chloromethyl)phenyl acetate


Paraoxonase 1 (PON1) Activity Assays for Cardiovascular and Neurological Research

Use 4-(chloromethyl)phenyl acetate (CMPA) as a specific substrate to quantify PON1 arylesterase activity in human serum or plasma samples [1]. This assay is critical for studies investigating the role of PON1 in atherosclerosis, cardiovascular disease, and neurological disorders like temporal lobe epilepsy and schizophrenia [2]. The compound's established use in this context ensures comparability of results across different studies and laboratories.

Development of Activatable Fluorescent Probes for Esterase Imaging

Employ 4-(chloromethyl)phenyl acetate as a key building block to synthesize near-infrared (NIR) fluorescent probes for imaging carboxylesterase activity in live cells and in vivo models (e.g., zebrafish) [3]. Its bifunctional nature allows for the creation of a probe that is non-fluorescent until the ester is cleaved by the target enzyme, enabling real-time, high-contrast visualization of enzyme activity.

Synthesis of Complex Molecules via Orthogonal Functionalization

Utilize the compound as a versatile intermediate in multi-step organic syntheses, particularly in medicinal chemistry . The chloromethyl group can be selectively functionalized via nucleophilic substitution with a wide range of nucleophiles (amines, thiols, alkoxides) while the ester group remains intact . Conversely, the ester can be hydrolyzed to unmask a phenol, which can then be further derivatized, with the chloromethyl group available for a final, separate modification step.

Quality Control and Analytical Standard Preparation

Procure the high-purity (98%) grade of 4-(chloromethyl)phenyl acetate for use as a reference standard in analytical method development, including HPLC, GC-MS, and NMR spectroscopy . The verified purity and available spectroscopic data (e.g., 13C NMR spectrum) [4] make it suitable for calibrating instruments, validating methods, and ensuring accurate quantification in complex mixtures.

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